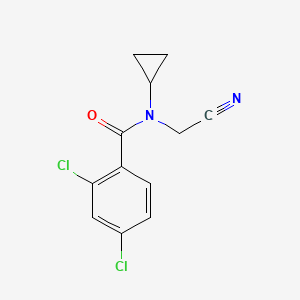![molecular formula C13H14ClN3 B2545335 3-(4-クロロフェニル)-6,7,8,9-テトラヒドロ-5H-[1,2,4]トリアゾロ[4,3-a]アゼピン CAS No. 109098-07-9](/img/structure/B2545335.png)
3-(4-クロロフェニル)-6,7,8,9-テトラヒドロ-5H-[1,2,4]トリアゾロ[4,3-a]アゼピン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of triazolo derivatives involves various methods. For instance, one method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
Triazoles have two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . The molecular structure of triazoles allows them to bind to the DNA-Topo II complex .
Chemical Reactions Analysis
Triazole compounds, including “3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine”, can undergo various chemical reactions. For example, they can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .
Physical and Chemical Properties Analysis
Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors .
科学的研究の応用
- トリアゾールはDNAインターカレーション活性について研究されており、抗がん剤として有望な候補となっています . 研究者は新規トリアゾロキノキサリン誘導体を設計・合成し、HepG2、HCT-116、MCF-7などの癌細胞株に対する効果を評価しました .
- 新たに合成された15種類のトリアゾロ[4,3-a]ピラジン誘導体を抗菌活性について試験しました。これらの化合物は、黄色ブドウ球菌(S. aureus)と大腸菌(E. coli)の両方の株に対して最小発育阻止濃度(MIC)を示しました .
- 特定のトリアゾールは、てんかんの動物モデルで強い抗けいれん活性を示しています。 これらの効果は、発作の管理における可能性を示唆しています .
- トリアゾールの合成には、アニリンのジアゾ化に続いてアミノアセトニトリル塩酸塩との反応が含まれます。 このプロセスにより、トリアゾールの形成における重要な中間体である2-(2-(4-クロロフェニル)イミノヒドラジノ)アセトニトリルが生成されます .
- 治療上の重要性に加えて、研究者は置換された1,2,4-トリアゾールアナログの抗菌、抗酸化、および抗ウイルスの可能性を探求してきました。 これらの調査は、追加の生物学的活性を明らかにすることを目的としています .
- トリアゾール含有薬は、さまざまな医療目的で市販されています。例としては、フルコナゾール(抗真菌剤)、トラゾドン(抗うつ剤)、ルフィナミド(抗てんかん薬)などがあります。 トリアゾール核は、これらの薬物クラスの中心構造成分として機能します .
抗がん作用
抗菌活性
抗けいれん特性
合成用途
抗酸化および抗ウイルス研究
薬理学的多様性
作用機序
Target of Action
It is known that triazole compounds, which include 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepine, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds can make specific interactions with different target receptors .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability .
Result of Action
It is known that triazole compounds can show versatile biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It is known that environmental factors can greatly impact the action of a compound .
将来の方向性
The future directions for “3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” and similar compounds involve further exploration of their antimicrobial, antioxidant, and antiviral potential . For instance, one compound displayed nearly one third of the activity of doxorubicin, suggesting it may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .
生化学分析
Biochemical Properties
3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can modulate cellular processes such as proliferation and apoptosis .
Cellular Effects
The effects of 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. Additionally, 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can modulate the expression of genes involved in apoptosis, leading to programmed cell death in malignant cells .
Molecular Mechanism
At the molecular level, 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can act as an enzyme inhibitor, blocking the catalytic activity of target enzymes. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine have been studied extensively in laboratory settings. Over time, this compound has been shown to exhibit stability under various conditions, although it may undergo degradation under specific circumstances. Long-term studies have revealed that 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine vary with different dosages. At lower doses, this compound can exhibit therapeutic effects, such as reducing tumor growth and inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic transformations can affect the pharmacokinetics and pharmacodynamics of 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution. Additionally, it may accumulate in certain cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
特性
IUPAC Name |
3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-11-7-5-10(6-8-11)13-16-15-12-4-2-1-3-9-17(12)13/h5-8H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGMTQJBXXFRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetamide](/img/structure/B2545252.png)



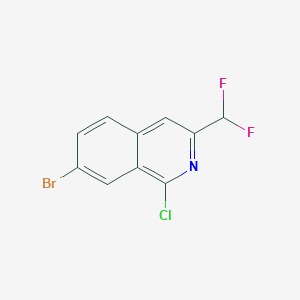
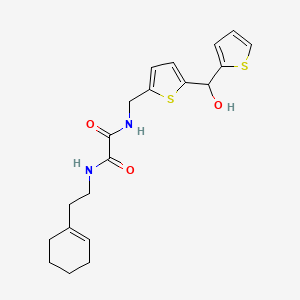
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2545263.png)
![1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2545265.png)
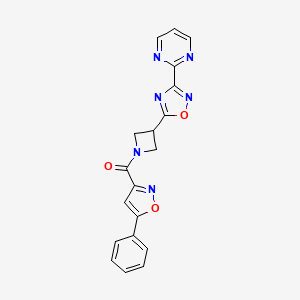
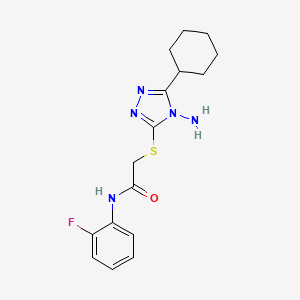

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545271.png)
![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2545272.png)
